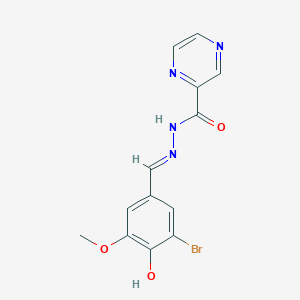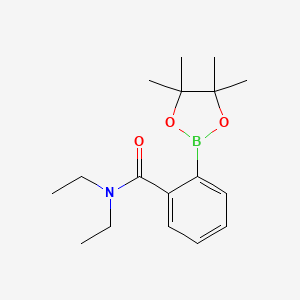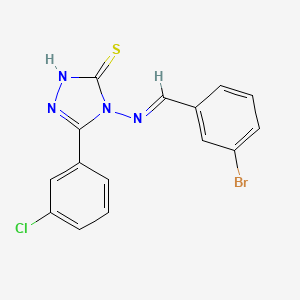
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety and a dioxazaborocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of quinoline derivatives with boronic acids or boronates under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring structure.
Example Reaction:
Starting Materials: 6-methylquinoline, boronic acid derivative.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Solvent: Tetrahydrofuran (THF).
Base: Potassium carbonate.
Conditions: Reflux at 80°C for 12 hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative catalysts and ligands that are more cost-effective and environmentally friendly may be employed.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of boron-based compounds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boron-containing compounds have been investigated for their anticancer, antibacterial, and antiviral activities.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism by which 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA or interact with proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
Compared to similar compounds, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C14H13BN2O4 |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H13BN2O4/c1-17-8-13(18)20-15(21-14(19)9-17)12-7-6-10-4-2-3-5-11(10)16-12/h2-7H,8-9H2,1H3 |
Clave InChI |
VTDWOMGSYIDTGC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
